N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Overview
Description
N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound with a molecular formula of C19H22N4O3S This compound is known for its unique chemical structure, which includes a diethylamino group, a carbamothioyl group, and a nitrobenzamide group
Preparation Methods
The synthesis of N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 4-(diethylamino)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-methyl-3-nitrobenzoic acid to yield the final product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or acetone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide can be compared with similar compounds such as:
N-{[4-(diethylamino)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide ring.
N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide: This compound has a similar core structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-22(5-2)15-11-9-14(10-12-15)20-19(27)21-18(24)16-7-6-8-17(13(16)3)23(25)26/h6-12H,4-5H2,1-3H3,(H2,20,21,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMQZXHBGDKQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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